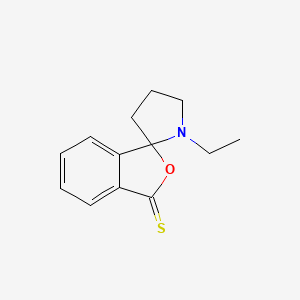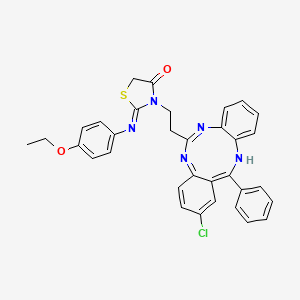
1'-Ethylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a complex organic compound that features a spiro linkage between a benzo©thiophene and a pyrrolidinone ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of azomethine ylides, derived from isatins and α-amino acids, to maleimides . This method allows for the formation of the spiro linkage under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents like tetrahydrofuran or dimethylformamide .
Chemical Reactions Analysis
1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro linkage allows for a rigid structure that can fit into specific binding sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
1’-Ethylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can be compared with other spirocyclic compounds such as:
Spiro[indole-3,2’-pyrrolidin]-2-one: Known for its antitumor properties and interaction with tyrosine kinases.
Spiro[benzo[b]thiophene-1,1’-dioxide]: Used in the synthesis of materials with electronic properties.
Spiro[cyclohexane-1,2’-pyrrolidin]-3-one: Studied for its potential in drug development due to its stable spiro linkage.
Each of these compounds shares the spiro linkage but differs in the specific rings involved, leading to unique properties and applications.
Properties
CAS No. |
83962-84-9 |
|---|---|
Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
1'-ethylspiro[2-benzofuran-3,2'-pyrrolidine]-1-thione |
InChI |
InChI=1S/C13H15NOS/c1-2-14-9-5-8-13(14)11-7-4-3-6-10(11)12(16)15-13/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key |
MBGBKIDPKGCNDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC12C3=CC=CC=C3C(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)













